6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a fluorine atom at the 6th position, a piperazine ring substituted with a 3-methoxybenzoyl group, and a benzothiazole core
Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been used as dopamine and serotonin antagonists . These targets play a crucial role in the regulation of mood, sleep, and other neurological functions.
Mode of Action
Based on the structure and known activities of similar compounds, it can be inferred that it may interact with its targets (such as dopamine and serotonin receptors) to modulate their activity .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may influence the dopaminergic and serotonergic pathways, which are involved in a variety of physiological processes, including mood regulation and sleep .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors .
Result of Action
Similar compounds have been found to have antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring can be introduced by reacting the benzothiazole intermediate with piperazine under basic conditions.
Methoxybenzoyl Substitution: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom and methoxybenzoyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine or methoxybenzoyl groups.
Scientific Research Applications
6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazoles.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with pharmaceutical relevance.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl)benzoxazole: Investigated for its cytotoxicity against cancer cells.
N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives: Studied for their antibacterial activity.
Uniqueness
6-Fluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzoyl group and the fluorine atom enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-25-15-4-2-3-13(11-15)18(24)22-7-9-23(10-8-22)19-21-16-6-5-14(20)12-17(16)26-19/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUYGGPJOPZTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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